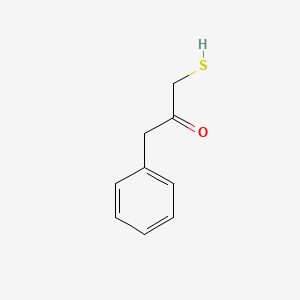![molecular formula C6H9N3O4 B14495052 [(2-Cyanoethyl)(nitro)amino]methyl acetate CAS No. 62984-41-2](/img/structure/B14495052.png)
[(2-Cyanoethyl)(nitro)amino]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Cyanoethyl)(nitro)amino]methyl acetate is a chemical compound with the molecular formula C6H9N3O4 It is characterized by the presence of cyano, nitro, and amino functional groups attached to a methyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Cyanoethyl)(nitro)amino]methyl acetate typically involves the reaction of 2-cyanoethylamine with nitromethane in the presence of a base, followed by acetylation with acetic anhydride. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Toluene or dichloromethane
Catalyst: Tetrabutylammonium iodide (n-Bu4NI)
Base: Potassium carbonate (K2CO3)
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2-Cyanoethyl)(nitro)amino]methyl acetate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction of the nitro group to an amino group using reducing agents such as iron (Fe) or zinc (Zn) in the presence of hydrochloric acid (HCl).
Substitution: Nucleophilic substitution reactions where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Iron (Fe), zinc (Zn), hydrochloric acid (HCl)
Solvents: Toluene, dichloromethane, ethanol
Major Products
Oxidation Products: Corresponding oxides
Reduction Products: Amino derivatives
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
[(2-Cyanoethyl)(nitro)amino]methyl acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Cyanoethyl)(nitro)amino]methyl acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions can affect cellular pathways and processes, making the compound useful in biochemical research.
Comparison with Similar Compounds
[(2-Cyanoethyl)(nitro)amino]methyl acetate can be compared with similar compounds such as:
Nitroethane: Similar in having a nitro group but lacks the cyano and amino functionalities.
Cyanoethylamine: Contains the cyano and amino groups but lacks the nitro group.
Methyl acetate: Simple ester without the additional functional groups.
Properties
CAS No. |
62984-41-2 |
|---|---|
Molecular Formula |
C6H9N3O4 |
Molecular Weight |
187.15 g/mol |
IUPAC Name |
[2-cyanoethyl(nitro)amino]methyl acetate |
InChI |
InChI=1S/C6H9N3O4/c1-6(10)13-5-8(9(11)12)4-2-3-7/h2,4-5H2,1H3 |
InChI Key |
TVFUVAORVCCWSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCN(CCC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


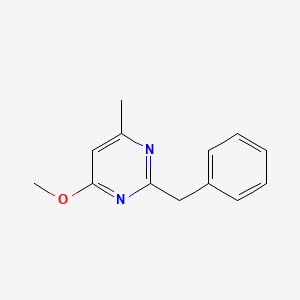
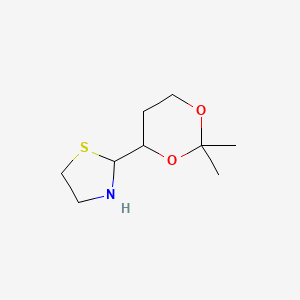
![acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol](/img/structure/B14494989.png)
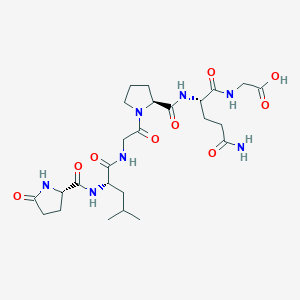
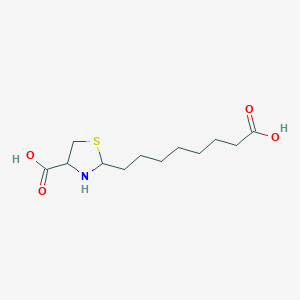
![1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone](/img/structure/B14495010.png)

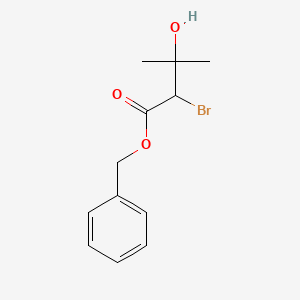

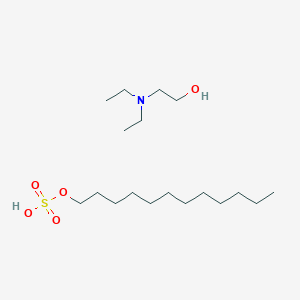
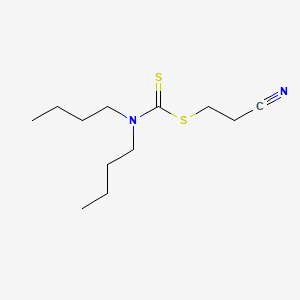
![Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]-](/img/structure/B14495035.png)
